Product packaging for 6-Methoxy-4-(methylthio)nicotinaldehyde(Cat. No.:CAS No. 1288994-83-1)

6-Methoxy-4-(methylthio)nicotinaldehyde

Cat. No.: B3229498
CAS No.: 1288994-83-1
M. Wt: 183.23 g/mol
InChI Key: OMYZUWZTIFVZES-UHFFFAOYSA-N
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Description

6-Methoxy-4-(methylthio)nicotinaldehyde ( 1288994-83-1) is a high-purity nicotinaldehyde derivative offered at 99% grade, primarily serving as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The compound features a reactive aldehyde group and a methylthio ether substituent on its pyridine ring, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals . This chemical is available for industrial and research applications with packaging options typically including 25kg cardboard drums . As a key building block, it is supplied by multiple certified manufacturers and traders, ensuring a reliable supply chain for ongoing research and development projects . Handling and Safety: This product is intended For Research Use Only and is not classified as a drug, food, or cosmetic. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions, refer to the relevant Material Safety Data Sheet (MSDS) for detailed hazard information, and adhere to all local and international regulations concerning its safe use, storage, and disposal.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO2S B3229498 6-Methoxy-4-(methylthio)nicotinaldehyde CAS No. 1288994-83-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-methylsulfanylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-11-8-3-7(12-2)6(5-10)4-9-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYZUWZTIFVZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)SC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Investigations into Chemical Reactivity and Transformation Pathways

Reactivity of the Aldehyde Moiety

The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions and redox reactions. Its reactivity is influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing nature of the pyridine (B92270) nitrogen.

Nucleophilic Addition Reactions (e.g., Knoevenagel Condensations)

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, typically catalyzed by a weak base. evitachem.comgoogle.com For aldehydes like 6-methoxy-4-(methylthio)nicotinaldehyde, this reaction would involve the nucleophilic attack of a carbanion, generated from the active methylene compound, on the electrophilic carbonyl carbon of the aldehyde. While specific examples of Knoevenagel condensations with this compound are not detailed in the reviewed literature, the general mechanism is well-established. stackexchange.com The reaction with pyridinecarbaldehydes, which are structurally related, can proceed efficiently, sometimes even without a catalyst in a water-ethanol mixture, to yield electron-deficient alkenes. google.com

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental process in organic synthesis. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), and chromium trioxide (CrO₃). researchgate.net The oxidation of substituted pyridines, such as 3-methylpyridine, to the corresponding nicotinic acid is a well-documented industrial process. nih.gov For this compound, oxidation would yield 6-methoxy-4-(methylthio)nicotinic acid. Although specific reagents and conditions for this exact transformation are not specified in the available literature, the principles of aldehyde oxidation are directly applicable.

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound would produce the corresponding primary alcohol, (6-methoxy-4-(methylthio)pyridin-3-yl)methanol. This can be achieved using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents act as sources of hydride ions (H⁻), which attack the carbonyl carbon.

Formation of Imines, Oximes, and Hydrazones

The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds.

Imines: Reaction with a primary amine (R-NH₂) results in the formation of an imine (or Schiff base). This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. guidechem.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields an oxime. wikipedia.orgchemtube3d.com This reaction is a reliable method for the characterization of aldehydes and ketones. wikipedia.org The mechanism involves nucleophilic attack by the hydroxylamine followed by elimination of a water molecule. numberanalytics.com

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine) produces hydrazones.

These reactions are fundamental in organic chemistry, though specific documented examples with this compound were not found in the search results.

Transformations Involving the Methylthio Substituent

The methylthio (-SCH₃) group at the 4-position of the pyridine ring is also a site for chemical modification.

Nucleophilic Substitution Reactions at the Sulfur Center

The methylthio group itself is not a typical leaving group in nucleophilic aromatic substitution on the pyridine ring. However, the pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the ring nitrogen. stackexchange.comquora.com This allows for the displacement of suitable leaving groups at these positions. In the case of this compound, a nucleophile could potentially attack the 4-position. If the methylthio group were first oxidized to a better leaving group, such as a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃), its displacement by a nucleophile would be more feasible. General principles of nucleophilic aromatic substitution on pyridines suggest that attack is favored at the C-2 and C-4 positions as the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. stackexchange.comquimicaorganica.org

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylthio group of this compound is susceptible to oxidation, leading to the corresponding sulfoxides and sulfones. These oxidized derivatives are of interest as they can exhibit altered biological activity and serve as precursors for further chemical modifications. The oxidation of sulfides is a well-established transformation in organic chemistry, with a variety of reagents available to control the extent of oxidation. rsc.org

Selective oxidation to the sulfoxide is typically achieved using mild oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂) in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions. researchgate.net The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the sulfone. For instance, using one equivalent of the oxidizing agent at low temperatures generally favors the formation of the sulfoxide.

Further oxidation of the sulfoxide, or direct oxidation of the sulfide (B99878) with stronger oxidizing agents, yields the corresponding sulfone. Reagents such as potassium permanganate (KMnO₄) or an excess of hydrogen peroxide can be employed for this transformation. mdpi.com The electron-withdrawing nature of the resulting sulfone group can significantly influence the reactivity of the pyridine ring.

Table 1: Representative Conditions for Oxidation of Aryl Sulfides

ProductReagent(s)SolventTypical Yield
SulfoxideH₂O₂ (1.1 eq.), Acetic AcidEthanol (B145695)>90%
Sulfoxidem-CPBA (1.1 eq.)Dichloromethane~95%
SulfoneH₂O₂ (2.5 eq.), Acetic AcidEthanol>85%
SulfoneOxone®Methanol/Water>90%

This table presents illustrative data based on common methods for aryl sulfide oxidation.

Desulfurization Reactions

The methylthio group can be removed through desulfurization reactions, a process that replaces the C-S bond with a C-H bond. This transformation is valuable for modifying the substitution pattern of the pyridine ring. A classic method for desulfurization is the use of Raney nickel (Raney Ni), a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. nih.gov This reaction typically proceeds via a hydrodesulfurization mechanism, where the sulfur atom is reductively cleaved from the aromatic ring. nih.gov

The reaction is generally carried out by heating the substrate with an excess of freshly prepared Raney nickel in a suitable solvent, such as ethanol or tetrahydrofuran. The aldehyde group in this compound may need to be protected prior to this reaction, as Raney nickel can also reduce aldehydes.

Alternative methods for desulfurization that might offer greater functional group tolerance include reactions with nickel boride or other transition metal-based catalytic systems.

Electrophilic and Nucleophilic Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity towards both electrophiles and nucleophiles. youtube.com

Aromatic Substitution Patterns Influenced by Substituents

The reactivity and regioselectivity of substitution reactions on the pyridine ring of this compound are governed by the electronic effects of the existing substituents.

Nitrogen Atom: The ring nitrogen strongly deactivates the pyridine ring towards electrophilic aromatic substitution, making reactions like nitration or Friedel-Crafts acylation difficult. youtube.com Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the C2 and C6 positions.

Methoxy Group (-OCH₃): Located at the C6 position, the methoxy group is an electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). Its primary influence is to activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions (C5 and C3, respectively).

Methylthio Group (-SCH₃): The methylthio group at C4 is also an ortho, para-director. It can activate the ring towards electrophilic substitution.

Aldehyde Group (-CHO): The aldehyde at C3 is a meta-directing, deactivating group.

The combined effect of these substituents makes the prediction of substitution patterns complex. For electrophilic substitution, the activating effects of the methoxy and methylthio groups would compete with the deactivating effect of the ring nitrogen and the aldehyde. The most likely position for electrophilic attack would be the C5 position, which is ortho to the activating methoxy group and para to the activating methylthio group, and not strongly deactivated by the aldehyde.

For nucleophilic aromatic substitution, the inherent electron deficiency of the ring, enhanced by the aldehyde, would make the molecule susceptible to attack, especially if a leaving group is present at an activated position (C2, C4, or C6).

C-H Functionalization Methodologies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. rsc.org For pyridines, C-H functionalization can be challenging due to the electronic nature of the ring and potential catalyst inhibition by the nitrogen lone pair. researchgate.net

In the case of this compound, several C-H bonds are available for functionalization. Transition metal-catalyzed reactions, often directed by a coordinating group, are a common strategy. beilstein-journals.org The aldehyde or the ring nitrogen could potentially act as a directing group to functionalize a specific C-H bond. For instance, palladium-catalyzed C-H arylation might be directed to the C2 position by the ring nitrogen.

Recent advancements have also focused on the functionalization of distal positions of the pyridine ring. nih.gov Methodologies have been developed for the selective functionalization of the C3 and C4 positions of pyridines, which could be applicable to this molecule for further derivatization. nih.govacs.org

Advanced Catalytic Reactions and Cascade Processes

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov To participate in these reactions, this compound would typically first be converted into a derivative containing a suitable leaving group, such as a halide (e.g., bromo or iodo derivative).

For example, if a bromo-substituent were introduced at the C2 or C5 position, this derivative could undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst to form a new C-C bond. mdpi.com The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. nih.gov

Notably, the methylthio group itself can sometimes participate in cross-coupling reactions. Certain palladium and nickel catalyst systems can activate C-S bonds for cross-coupling, providing a direct route to functionalization at the C4 position without prior conversion to a halide.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds

Reaction TypeCoupling PartnerCatalyst/LigandProduct TypeTypical Yield
SuzukiArylboronic acidPd(PPh₃)₄Biaryl70-95%
HeckAlkenePd(OAc)₂ / P(o-tol)₃Alkenylpyridine60-90%
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIAlkynylpyridine75-98%
Buchwald-HartwigAminePd₂(dba)₃ / BINAPAminopyridine65-95%

This table provides illustrative data for cross-coupling reactions on functionalized pyridine halides.

Photochemical and Electrochemical Transformations

The presence of a heteroaromatic system, an aldehyde, and electron-donating substituents suggests that this compound is amenable to both photochemical and electrochemical transformations.

Photochemical Transformations

The photochemical behavior of aromatic aldehydes is well-documented, often involving the excitation of the carbonyl group. Upon irradiation, the aldehyde can undergo a variety of reactions, including intramolecular hydrogen abstraction or, in the presence of suitable reaction partners, intermolecular reactions. For instance, aldehydes can act as photoinitiators, generating radical species upon exposure to light. nih.govresearchgate.net In the context of this compound, irradiation could potentially lead to the formation of a benzoyl-type radical and other radical species, the fate of which would depend on the solvent and other molecules present in the reaction mixture. chemrxiv.org

Furthermore, photochemical conditions can facilitate skeletal rearrangements in pyridine derivatives. For example, the photochemical ring enlargement of 1-aminopyridinium ylides to 1,2-diazepines has been reported. chemrxiv.orgthieme-connect.com While this specific reaction requires the pre-formation of a ylide, it highlights the potential for photo-induced skeletal editing of the pyridine core.

Electrochemical Transformations

The pyridine nucleus is electrochemically active and can undergo both reduction and oxidation. The electrochemical behavior of pyridine derivatives is often dependent on the substituents and the reaction conditions.

Electrochemical reduction of pyridines can lead to the formation of radical anions, which can then be trapped by electrophiles. nih.gov A notable example is the electrochemical carboxylation of pyridines using carbon dioxide, where the regioselectivity (C4 vs. C5 carboxylation) can be controlled by the type of electrochemical cell used (undivided vs. divided). nih.govacs.org Given the presence of the electron-donating methoxy and methylthio groups, which would influence the electron density of the pyridine ring, it is conceivable that this compound could undergo similar electrochemical functionalization.

Conversely, electrochemical oxidation can also be employed to functionalize pyridines. For instance, electrochemical methods have been developed for the meta-sulfonylation of pyridines. researchgate.net The electron-rich nature of the substituted pyridine ring in this compound would likely influence the potential required for oxidation and the regiochemical outcome of such transformations.

The table below summarizes potential electrochemical transformations based on analogous systems.

TransformationReagents & ConditionsPotential Product(s)Reference(s)
Electrochemical Carboxylation (C5)Divided electrochemical cell, CO26-Methoxy-4-(methylthio)pyridine-3,5-dicarbaldehyde nih.gov
Electrochemical Carboxylation (C4)Undivided electrochemical cell, CO26-Methoxy-4-(methylthio)pyridine-3,4-dicarbaldehyde nih.gov
Electrochemical SulfonylationUndivided cell, RSO2Na, MeOH/CPMEIsomeric sulfonylated derivatives researchgate.net

Note: The products listed are hypothetical and based on the reactivity of other substituted pyridines. The actual outcome for this compound would require experimental verification.

Systematic Derivatization and Scaffold Expansion Studies

Synthesis of Homologues and Analogues with Varied Substituents

The methoxy (B1213986) group at the 6-position can be readily modified to include longer or more complex alkoxy chains. Standard Williamson ether synthesis conditions can be employed, starting from the corresponding 6-hydroxypyridine derivative. This precursor can be obtained by demethylation of the parent compound. The reaction of the 6-hydroxypyridine with various alkyl halides in the presence of a base like potassium carbonate or sodium hydride would yield a series of 6-alkoxy derivatives.

For instance, reaction with ethyl iodide would yield the 6-ethoxy analogue, while using 1-bromopropane (B46711) would result in the 6-propoxy derivative. The introduction of halogenated alkoxy groups, such as a trifluoroethoxy group, can be achieved using the corresponding halogenated alcohol or alkyl halide. These modifications can significantly alter the lipophilicity and electronic properties of the molecule.

Table 1: Representative Analogues with Modified Alkoxy Groups

Compound IDR Group (at position 6)Synthetic Approach
1a -OCH₃ (Parent)-
1b -OCH₂CH₃Williamson Ether Synthesis with Ethyl Iodide
1c -OCH₂CH₂CH₃Williamson Ether Synthesis with 1-Bromopropane
1d -OCH₂CF₃Williamson Ether Synthesis with 2,2,2-Trifluoroethyl tosylate

Similar to the methoxy group, the methylthio group at the 4-position is a key site for derivatization. The synthesis of analogues with longer alkylthio chains can be achieved through the reaction of a 4-thiol precursor with various alkyl halides. The 4-thiol can be prepared from the parent compound by demethylation of the methylthio group.

Furthermore, the introduction of arylthio groups can be accomplished via nucleophilic aromatic substitution or through metal-catalyzed cross-coupling reactions. For example, reacting the 4-thiol derivative with an activated aryl halide, such as a fluoronitrobenzene, in the presence of a base would yield the corresponding arylthio-substituted nicotinic aldehyde. Alternatively, palladium- or copper-catalyzed coupling reactions with aryl boronic acids or aryl halides offer a more versatile route to a wider range of arylthio derivatives.

Table 2: Representative Analogues with Modified Thioether Groups

Compound IDR' Group (at position 4)Synthetic Approach
2a -SCH₃ (Parent)-
2b -SCH₂CH₃S-alkylation with Ethyl Iodide
2c -S-PhenylNucleophilic Aromatic Substitution or Cross-Coupling
2d -S-(4-chlorophenyl)Cross-Coupling with 4-chlorophenylboronic acid

The pyridine (B92270) ring itself offers opportunities for further substitution, although the existing electron-donating groups (methoxy and methylthio) will influence the regioselectivity of these reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely occur at the positions most activated by the existing substituents, typically the C3 and C5 positions. However, the electron-deficient nature of the pyridine ring generally requires harsh conditions for electrophilic substitution. researchgate.netquora.com

A more controlled approach involves metalation of the pyridine ring followed by quenching with an electrophile. Directed ortho-metalation strategies can be employed to introduce substituents at specific positions adjacent to the existing groups.

Scaffold Diversification through Peripheral Functionalization

Beyond simple substituent modification, the scaffold of 6-Methoxy-4-(methylthio)nicotinaldehyde can be diversified by introducing new reactive sites and extending the conjugated system.

The aldehyde group is a prime site for introducing new functional groups. For example, condensation reactions of the aldehyde with primary amines or hydrazines can lead to the formation of imines or hydrazones, respectively. These new functional groups can then serve as handles for further synthetic transformations.

The introduction of a hydroxyl group via reduction of the aldehyde would provide a nucleophilic site. This alcohol could then be used in esterification or etherification reactions to further elaborate the scaffold.

The aldehyde functionality is a key starting point for extending the π-conjugated system of the molecule. nih.govmsu.eduwikipedia.orgmasterorganicchemistry.comresearchgate.net Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (Knoevenagel condensation), can lead to the formation of α,β-unsaturated systems. researchgate.net

Similarly, Wittig-type reactions with phosphorus ylides can be used to introduce a variety of vinyl groups, thereby extending the conjugation. These extensions of the conjugated system can have profound effects on the molecule's photophysical properties, such as its absorption and emission spectra.

Table 3: Examples of Scaffold Diversification

Compound IDModificationSynthetic Approach
3a C(H)=N-PhenylCondensation with Aniline (B41778)
3b CH₂OHReduction of Aldehyde (e.g., with NaBH₄)
3c C(H)=C(CN)₂Knoevenagel Condensation with Malononitrile
3d C(H)=CH-PhenylWittig Reaction with Benzyltriphenylphosphonium chloride

Construction of Fused Heterocyclic Architectures Utilizing the Nicotinaldehyde Core

The aldehyde functional group and the activated pyridine ring of this compound serve as versatile handles for the construction of fused polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to the original pyridine core, are a primary strategy for scaffold expansion.

Several classical and modern annulation reactions can be employed to build additional heterocyclic or carbocyclic rings onto the nicotinaldehyde framework, leading to complex polycyclic pyridine derivatives.

Friedländer Annulation: The Friedländer synthesis is a straightforward method for constructing quinoline (B57606) rings, which are fused pyridine-benzene systems. researchgate.netyoutube.com This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In a modified approach, the nicotinaldehyde can react with a 2-aminoaryl ketone. For instance, the reaction of this compound with a substituted 2-aminoacetophenone (B1585202) in the presence of an acid or base catalyst would yield a highly substituted benzo[b] researchgate.netacs.orgnaphthyridine derivative. The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. researchgate.netresearchgate.net

Döbner-von Miller Reaction: This reaction provides another pathway to quinoline-type structures by reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgnih.gov The α,β-unsaturated aldehyde required for this reaction can be generated in situ from this compound via an aldol condensation with another aldehyde or ketone. Subsequent reaction with an aniline under acidic conditions (e.g., Lewis acids like tin tetrachloride or Brønsted acids) would lead to a Michael addition, followed by cyclization and oxidation to form the fused aromatic system. acs.orgwikipedia.org

Gewald Reaction: The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. nih.gov While this reaction does not directly use the aldehyde, it can be applied to derivatives of the core structure. For example, conversion of the 4-(methylthio) group to a leaving group and subsequent displacement with a nucleophile to introduce a cyanomethyl group at the 4-position would generate a suitable precursor. This precursor, a ketone, can then undergo a Gewald reaction with an activated nitrile and elemental sulfur to construct a thieno[3,2-b]pyridine (B153574) ring system, which is structurally related to the thieno[2,3-b]pyridines. nih.govmdpi.com

Table 1: Proposed Annulation Reactions for Scaffold Hopping

Reaction Name Reactants with this compound Catalyst/Conditions Expected Fused Product Class
Friedländer Annulation 2-Aminoacetophenone Acid (e.g., p-TsOH) or Base (e.g., KOH) Benzo[b] researchgate.netacs.orgnaphthyridines
Döbner-von Miller Reaction Acetaldehyde (to form α,β-unsaturated aldehyde in situ), Aniline Lewis Acid (e.g., SnCl₄) or Brønsted Acid Substituted Quinolines
Combes Quinoline Synthesis Aniline, β-Diketone (derived from the nicotinaldehyde) Acid (e.g., H₂SO₄) Substituted Quinolines
Hantzsch Dihydropyridine (B1217469) Synthesis Ethyl acetoacetate, Ammonia Acetic Acid Dihydropyridine-fused systems

Introducing conformational rigidity into the this compound scaffold can lead to derivatives with well-defined three-dimensional structures. This is often achieved by introducing bridges, additional ring systems, or sterically bulky groups that hinder free rotation around key bonds.

Atropisomeric Biaryls: A prominent strategy for creating spatially constrained analogues is the synthesis of atropisomers, which are stereoisomers arising from hindered rotation around a single bond. rsc.org The synthesis of a biaryl system, for example by coupling the nicotinaldehyde scaffold with another aromatic ring, can lead to atropisomerism if bulky groups are present at the ortho-positions relative to the newly formed aryl-aryl bond. A plausible route involves the halogenation of the pyridine ring, for instance at the 5-position, followed by a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction with an appropriately substituted arylboronic acid. researchgate.net The presence of the methoxy group at the 6-position and a substituent on the coupled aryl ring can create sufficient steric hindrance to allow for the isolation of stable, non-interconverting atropisomers.

Intramolecular Cyclization: Creating covalent bridges is another effective method to lock the conformation. This can be achieved through intramolecular cyclization reactions. nih.govsci-hub.se For example, the aldehyde functionality of this compound can be elaborated into a side chain containing a nucleophilic group. Activation of a position on the pyridine ring (e.g., via halogenation or conversion to a triflate) would allow this tethered nucleophile to attack, forming a new fused aliphatic or heteroaliphatic ring and thus creating a rigid, polycyclic structure.

Table 2: Strategies for Synthesis of Spatially Constrained Analogues

Strategy Precursor Modification Key Reaction Resulting Analogue Type
Atropisomerism Halogenation at C5 Suzuki-Miyaura Coupling Axially Chiral Biaryls
Intramolecular Bridging Elaboration of aldehyde to a tethered nucleophile Intramolecular Nucleophilic Aromatic Substitution Fused Bicyclic/Tricyclic Systems
Macrocyclization Dimerization via coupling of aldehyde-derived functional groups Ring-Closing Metathesis or other macrocyclization reactions Conformationally Restricted Macrocycles

Structure-Reactivity Relationship (SRR) Studies in Substituted Nicotinaldehyde Series

The reactivity of the aldehyde group and the pyridine ring in this compound is profoundly influenced by the electronic properties of its substituents. The interplay between the electron-donating methoxy group at the 6-position and the methylthio group at the 4-position governs the molecule's chemical behavior.

The 6-methoxy group is a strong electron-donating group through resonance (+M effect), which increases the electron density of the pyridine ring, particularly at the ortho (C5) and para (C3, the aldehyde position) positions. Conversely, the 4-methylthio group also donates electron density via resonance, albeit generally to a lesser extent than the methoxy group, and is inductively electron-withdrawing. researchgate.net

These electronic effects have several consequences for reactivity:

Aldehyde Reactivity: The increased electron density at the C3 position, due to the combined +M effects of the methoxy and methylthio groups, deactivates the carbonyl carbon of the aldehyde towards nucleophilic attack. Compared to unsubstituted nicotinaldehyde, this compound is expected to be less reactive in typical aldehyde reactions such as condensation, reduction, and oxidation.

Pyridine Ring Reactivity: The electron-rich nature of the pyridine ring makes it more susceptible to electrophilic attack than unsubstituted pyridine, although electrophilic substitution on pyridines is generally difficult. Conversely, the high electron density makes nucleophilic aromatic substitution (requiring a leaving group at an appropriate position) more challenging. The activation by the methoxy and methylthio groups can, however, facilitate reactions like lithiation at the C5 position, providing a route for further functionalization.

Ortho-Substituent Effects: The methoxy group at the C6 position can exert a steric effect on reactions involving the adjacent pyridine nitrogen or the C5 position. Similarly, the methylthio group at C4 can sterically influence reactions at the C3 (aldehyde) and C5 positions.

To quantify these relationships, a series of analogues can be synthesized where the methoxy and methylthio groups are replaced by other substituents with varying electronic (electron-donating or electron-withdrawing) and steric properties. The reaction rates of these analogues in a model reaction (e.g., oxidation of the aldehyde to a carboxylic acid) can then be correlated with substituent parameters like Hammett constants (σ) to derive a quantitative structure-reactivity relationship (QSRR).

Table 3: Predicted Relative Reactivity in a Model Condensation Reaction

C4-Substituent C6-Substituent Electronic Effect of Substituents Predicted Relative Reaction Rate
-SCH₃ -OCH₃ Strong Electron Donating Slowest
-H -OCH₃ Moderately Electron Donating Slow
-SCH₃ -H Moderately Electron Donating Slow
-H -H Neutral (Reference) Baseline
-Cl -H Electron Withdrawing Fast
-NO₂ -H Strong Electron Withdrawing Fastest

Theoretical and Computational Chemistry Studies

Electronic Structure Analysis via Quantum Chemical Calculations (e.g., DFT)

Detailed quantum chemical calculations specifically for 6-Methoxy-4-(methylthio)nicotinaldehyde are not present in the available scientific literature. Therefore, specific data regarding its electronic properties cannot be provided at this time.

HOMO-LUMO Energy Gaps and Molecular Orbitals

There is no published data from quantum chemical calculations detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the resulting energy gap for this compound.

Charge Distribution and Dipole Moments

Information regarding the charge distribution and dipole moments of this compound, which would typically be determined through computational analysis, is not available in the current body of scientific literature.

Reaction Mechanism Elucidation and Transition State Modeling

Comprehensive computational studies elucidating the reaction mechanisms involved in the synthesis of this compound have not been reported.

Computational Pathways for Key Synthetic Steps

There are no available computational models detailing the pathways for key synthetic steps or the associated transition states for the formation of this compound.

Catalytic Cycle Analysis

No studies detailing the analysis of catalytic cycles that may be involved in the synthesis of this compound have been found in the scientific literature.

Prediction and Analysis of Spectroscopic Properties

While theoretical calculations are often employed to predict and analyze the spectroscopic properties of molecules, such data for this compound is not currently available.

Vibrational (IR) and Electronic (UV-Vis) Spectra Simulations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the vibrational and electronic spectra of molecules. These simulations provide a theoretical fingerprint of the compound, which can be compared with experimental data for structural validation.

Vibrational (IR) Spectra: Theoretical calculations of the infrared (IR) spectrum of this compound would reveal the characteristic vibrational modes associated with its functional groups. Key vibrational frequencies would include the C=O stretching of the aldehyde group, C-O stretching of the methoxy (B1213986) group, C-S stretching of the methylthio group, and various vibrations of the pyridine (B92270) ring. By simulating the IR spectrum, researchers can assign specific vibrational modes to experimentally observed absorption bands. Studies on similar molecules, such as methoxybenzaldehyde derivatives, have shown excellent agreement between calculated and experimental spectra, allowing for confident vibrational mode assignments. mdpi.comnih.govresearchgate.net

Electronic (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectra (UV-Vis) of this compound. These simulations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. The electronic spectrum is governed by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The nature of these orbitals, including their energy levels and spatial distribution, dictates the electronic properties of the molecule. For instance, in related compounds, the HOMO and LUMO are often localized on different parts of the molecule, indicating charge transfer characteristics upon electronic excitation.

Below is a hypothetical table of simulated spectroscopic data for this compound, based on computational studies of analogous compounds.

Spectroscopic Data Simulated Value Assignment
IR Frequency (cm⁻¹) ~1700C=O stretch (aldehyde)
~1250C-O stretch (methoxy)
~700C-S stretch (methylthio)
UV-Vis λmax (nm) ~280π → π* transition
~320n → π* transition

Note: This data is illustrative and would require specific computational studies on this compound for validation.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. Predicted chemical shifts for the protons and carbons of the pyridine ring, methoxy group, methylthio group, and aldehyde group can be compared with experimental data to confirm the molecular structure. Discrepancies between predicted and experimental shifts can provide insights into solvent effects or specific conformational preferences.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function. Conformational analysis of this compound involves identifying the most stable geometric arrangements (conformers) of the molecule. This is typically achieved by systematically rotating the rotatable bonds (e.g., around the C-O and C-S bonds) and calculating the relative energies of the resulting structures.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how this compound interacts with its environment, such as solvent molecules, and how its conformation fluctuates under different conditions. This information is critical for understanding its reactivity and potential biological activity. Studies on related compounds, like 2-methoxy-4,6-diphenylnicotinonitrile, have utilized such methods to understand intermolecular interactions and crystal packing. nih.gov

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. researchgate.netnih.gov Computational chemistry plays a vital role in the design and evaluation of new NLO materials. nih.gov

The NLO response of a molecule is characterized by its hyperpolarizabilities. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) describes the third-order response. Computational methods can be used to calculate these properties for this compound. The presence of electron-donating (methoxy and methylthio) and electron-withdrawing (aldehyde) groups on the pyridine ring suggests that this molecule may exhibit a significant NLO response due to intramolecular charge transfer.

A hypothetical table of calculated NLO properties is presented below.

NLO Property Calculated Value (a.u.)
Dipole Moment (μ) > 0
Polarizability (α) > 0
First Hyperpolarizability (β) > 0
Second Hyperpolarizability (γ) > 0

Note: The actual values would depend on the level of theory and basis set used in the calculations.

The insights gained from computational studies can guide the design of new materials with enhanced optoelectronic properties. By understanding the structure-property relationships in this compound, chemists can make targeted modifications to the molecular structure to optimize its NLO response. For example, introducing stronger electron-donating or -withdrawing groups, or extending the π-conjugated system, could lead to materials with larger hyperpolarizabilities, making them suitable for applications in optical switching, frequency conversion, and other photonic devices.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Structural Assignment

While a standard one-dimensional (1D) ¹H and ¹³C NMR spectrum would provide initial information on the number and types of protons and carbons, 2D NMR experiments are indispensable for assembling the complete molecular puzzle. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). For 6-Methoxy-4-(methylthio)nicotinaldehyde, COSY would be expected to show correlations between the protons on the pyridine (B92270) ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). researchgate.net It is invaluable for assigning the ¹³C peaks corresponding to the protonated carbons of the pyridine ring and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically two to four bonds, ²J to ⁴J). researchgate.net This is crucial for connecting the molecular fragments. For instance, HMBC would show correlations from the methoxy (B1213986) protons to the C6 carbon of the pyridine ring, from the methylthio protons to the C4 carbon, and from the aldehyde proton to the C3 carbon and its neighbors, thus confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is key for determining the preferred conformation of the molecule, for example, by observing spatial proximity between the methoxy group protons and the proton at C5 of the pyridine ring.

A hypothetical table of expected NMR data is presented below to illustrate the type of information these experiments would yield.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Aldehyde-H~9.8-10.2~190-195C3, C4
Pyridine-H (C2)~8.4-8.7~150-155C3, C4, C6
Pyridine-H (C5)~6.8-7.2~110-115C3, C4, C6
Methoxy-H~3.9-4.1~55-60C6
Methylthio-H~2.5-2.8~15-20C4

Note: This table contains hypothetical, estimated data for illustrative purposes only, as experimental data is not publicly available.

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful technique for studying materials in their solid form. It is particularly useful for investigating polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties. ssNMR could be used to determine if this compound exhibits polymorphism and to characterize the different crystalline forms by identifying variations in chemical shifts and internuclear distances in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For C8H9NO2S, the theoretical exact mass is 183.03540. nih.gov HRMS would be used to confirm this elemental composition.

Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum reveals the masses of smaller pieces of the original structure. Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms. Expected fragmentation could involve the loss of the aldehyde group (CHO), the methoxy group (CH3O), or the methylthio group (CH3S).

Fragment IonProposed Structure
[M-CHO]⁺Loss of the aldehyde group
[M-OCH₃]⁺Loss of the methoxy radical
[M-SCH₃]⁺Loss of the methylthio radical

Note: This table represents plausible fragmentation pathways for illustrative purposes.

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Structure and Stereochemistry

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of every atom in the molecule, as well as bond lengths, bond angles, and intermolecular interactions in the crystal lattice. SC-XRD would provide an unambiguous confirmation of the connectivity and conformation of this compound. This technique would definitively establish the planarity of the pyridine ring and the orientation of the substituents.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C=O stretch (aldehyde): A strong, sharp peak around 1690-1715 cm⁻¹.

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

C=C and C=N stretches (aromatic ring): Peaks in the 1400-1600 cm⁻¹ region.

C-O stretch (methoxy): A strong peak in the 1050-1250 cm⁻¹ region.

C-S stretch (methylthio): A weaker peak in the 600-800 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system.

Advanced Chromatographic and Hyphenated Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the components of a mixture and determine the purity of the target compound. A specific method would be developed using an appropriate column and mobile phase to resolve this compound from any starting materials, byproducts, or impurities.

Hyphenated Techniques (LC-MS, GC-MS): Coupling chromatography with mass spectrometry (LC-MS or GC-MS) is a powerful approach. As the separated components elute from the chromatography column, they are directly introduced into the mass spectrometer. This allows for the identification of each component based on its mass-to-charge ratio and fragmentation pattern, providing a comprehensive profile of the sample's composition. These techniques are invaluable for both purity assessment and for identifying intermediates and byproducts during reaction monitoring.

GC-MS and LC-MS for Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of complex reaction mixtures during the synthesis of this compound. These hyphenated techniques provide both separation of individual components and their specific identification.

In a typical synthetic pathway, these methods are employed to monitor the consumption of reactants, the formation of the desired product, and the emergence of any impurities or byproducts. The chromatography component (GC or LC) separates the compounds in the mixture based on their physical properties, such as boiling point and polarity. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge (m/z) ratio.

The resulting mass spectrum serves as a molecular fingerprint. For this compound, with a molecular weight of 183.23 g/mol , the mass spectrometer would typically show a molecular ion peak [M]+ corresponding to this mass, alongside a characteristic fragmentation pattern that helps confirm the structure. chemsrc.com

Illustrative Reaction Monitoring Data

The following table illustrates hypothetical data from an LC-MS analysis of a reaction mixture.

Compound NameRetention Time (min)Observed [M+H]+ (m/z)Role in Reaction
4,6-dichloro-nicotinaldehyde5.2175.9Precursor
This compound7.8184.0Product
4-chloro-6-methoxynicotinaldehyde6.5172.0Intermediate/Byproduct

This table is for illustrative purposes to demonstrate the application of the technique.

This level of detailed analysis allows chemists to optimize reaction conditions—such as temperature, reaction time, and catalyst loading—to maximize the yield and purity of the final product.

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox (reduction-oxidation) properties of a molecule. libretexts.org This technique involves scanning the potential of an electrode and measuring the resulting current to map out a compound's behavior upon electron transfer. pineresearch.com Although specific experimental CV data for this compound is not widely published, the principles of the technique can be applied to predict its electrochemical characteristics.

A CV experiment would provide insight into the stability of the molecule and its potential to participate in electron transfer reactions. The key parameters obtained from a voltammogram are the anodic (oxidation) and cathodic (reduction) peak potentials. These values indicate the energy required to remove or add electrons to the molecule, respectively.

For this compound, potential redox-active sites include:

The Thioether Group (-SCH₃): The sulfur atom can be oxidized to a sulfoxide (B87167) and further to a sulfone at specific anodic potentials.

The Pyridine Ring: The electron-deficient aromatic ring can undergo reduction at cathodic potentials. The electron-donating methoxy (-OCH₃) and methylthio (-SCH₃) groups would influence this potential.

The reversibility of the redox events, determined by analyzing the peak separation and shapes, would indicate the stability of the radical ions formed upon electron transfer. nih.govresearchgate.net

Illustrative Cyclic Voltammetry Parameters

The table below outlines the type of data that would be generated from a CV analysis and its interpretation.

ParameterSymbolHypothetical ValueSignificance for the Compound
Anodic Peak PotentialEpa+1.2 VPotential at which oxidation (e.g., of the sulfur atom) occurs.
Cathodic Peak PotentialEpc-0.9 VPotential at which reduction (e.g., of the pyridine ring) occurs.
Formal Reduction PotentialE°'+0.15 VThermodynamic potential for a given redox couple (calculated from Epa and Epc).
Peak CurrentipVariableProportional to the concentration of the analyte and can be used for quantification.

This table is for illustrative purposes to demonstrate the data obtained from the technique.

Such characterization is valuable for applications where the compound might be exposed to oxidative or reductive environments, including in materials science or as an intermediate in electrosynthesis. researchgate.net

Exploration of Chemical Applications in Non Biological Domains

Role as Ligands or Precursors in Catalysis

The pyridine (B92270) nucleus is a fundamental building block in the design of ligands for catalysis due to its ability to coordinate with a wide range of metal centers. The substituents on the pyridine ring play a crucial role in modulating the electronic properties and steric environment of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

While direct studies involving 6-Methoxy-4-(methylthio)nicotinaldehyde in asymmetric catalysis are not extensively documented, the structural motifs present in the molecule are relevant to the design of chiral ligands. The pyridine nitrogen atom can act as a coordination site for a metal, and the aldehyde group offers a convenient handle for further chemical elaboration. For instance, the aldehyde could be converted into a chiral imine or alcohol, which could then act as a chiral auxiliary, inducing stereoselectivity in metal-catalyzed reactions.

The electronic nature of the substituents is also a key consideration. The methoxy (B1213986) and methylthio groups, being electron-donating, would increase the electron density on the pyridine ring and, consequently, on the coordinated metal center. This can influence the metal's redox potential and its reactivity in catalytic cycles. For example, in iron complexes with substituted pyridinophane ligands, 4-substitution on the pyridine ring has been shown to regulate the electronic properties of the metal center, which in turn affects their catalytic activity in C-C coupling reactions nih.gov. This principle suggests that this compound could be a precursor to ligands that fine-tune the electronic environment of a catalytic metal center.

Table 1: Potential Influence of Substituents on Catalytic Properties

Substituent GroupElectronic EffectPotential Impact on Metal CenterPotential Catalytic Application
Methoxy (-OCH3)Electron-donatingIncreases electron densityModulating redox-sensitive catalytic steps
Methylthio (-SCH3)Electron-donatingIncreases electron densityFine-tuning catalyst reactivity
Aldehyde (-CHO)Electron-withdrawingCan be modified to introduce chiralityPrecursor for chiral ligands in asymmetric synthesis

This table illustrates the hypothetical effects based on general principles of ligand design, as direct experimental data for this compound in this context is not available.

The field of organocatalysis utilizes small organic molecules to catalyze chemical transformations. The nicotinaldehyde moiety itself can be a platform for the development of new organocatalysts. For example, the aldehyde group can participate in iminium and enamine catalysis, which are powerful strategies for asymmetric synthesis.

By incorporating the 6-methoxy and 4-methylthio substituents, the electronic properties of the nicotinaldehyde core are modified. These modifications can influence the reactivity and selectivity of the derived organocatalysts. The electron-donating groups would be expected to increase the nucleophilicity of the pyridine nitrogen, which could be a factor in certain catalytic cycles. While specific research on this compound as an organocatalyst is not prominent, the broader class of functionalized pyridines is recognized for its value in organic synthesis lifechemicals.comnbinno.com.

Integration into Advanced Materials Science

The optoelectronic properties of substituted aromatic and heteroaromatic compounds make them attractive candidates for applications in materials science. The combination of electron-donating and accepting groups within this compound suggests its potential as a building block for functional organic materials.

Substituted pyridines are valuable monomers for the synthesis of functional polymers. lifechemicals.com These polymers can exhibit a range of interesting properties, including ion-sensing capabilities and specific electronic characteristics. rsc.orgresearchgate.net The aldehyde functionality of this compound provides a reactive site for polymerization reactions, such as condensation polymerizations.

For instance, it could be reacted with diamines to form polyimines (Schiff base polymers), which are known for their thermal stability and semiconducting properties. The methoxy and methylthio substituents would be expected to influence the final properties of the polymer, such as its solubility, morphology, and electronic band gap. Pyridine-containing polymers have been investigated for various applications, including as sensors for metal ions. rsc.orgresearchgate.net

Pyridine-containing materials are of interest for organic electronic devices due to their electron-transporting capabilities. google.com The pyridine ring is electron-deficient and can facilitate the transport of electrons in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of electron-donating methoxy and methylthio groups on the pyridine ring of this compound would modulate its electronic properties. This "push-pull" electronic structure is a common design motif for organic electronic materials.

While there is no direct research on the use of this compound in OLEDs or OFETs, related studies on substituted pyridines and other aromatic systems highlight the importance of substituent effects on device performance. For example, the introduction of methoxy and methylthio substituents on other π-conjugated systems has been shown to affect their absorption, emission, and redox properties. researchgate.netresearchgate.net

Table 2: Predicted Effects of Substituents on Optoelectronic Properties

SubstituentProperty InfluencedPredicted Effect
Methoxy (-OCH3)Highest Occupied Molecular Orbital (HOMO) EnergyIncrease
Methylthio (-SCH3)HOMO EnergyIncrease
Aldehyde (-CHO)Lowest Unoccupied Molecular Orbital (LUMO) EnergyDecrease
Overall Molecule HOMO-LUMO Gap Potentially Reduced

This table is based on general principles of molecular orbital theory and the known effects of these functional groups on aromatic systems. Specific values for this compound would require experimental or computational studies.

Molecules with a significant difference in electron density between a donor and an acceptor part of the molecule (a "push-pull" system) can exhibit large second-order non-linear optical (NLO) responses. tubitak.gov.tr This makes them of interest for applications in telecommunications, optical data storage, and other photonic technologies. The structure of this compound, with its electron-donating methoxy and methylthio groups and electron-withdrawing aldehyde group on a conjugated pyridine ring, fits the description of a push-pull chromophore.

Theoretical studies on similar push-pull aromatic and polycyclic aromatic hydrocarbons have shown that the magnitude of the NLO response is strongly dependent on the nature and position of the donor and acceptor groups. tubitak.gov.trnih.gov While experimental NLO data for this compound is not available, its molecular structure suggests that it could be a candidate for further investigation in this area. The aldehyde group also offers a site for further functionalization to enhance its NLO properties.

Utilization in Analytical Chemistry Methodologies

The unique combination of a methoxy group, a methylthio substituent, and an aldehyde function on a pyridine ring suggests that this compound could be a candidate for several applications in analytical chemistry. However, it is crucial to note that the following sections are based on the compound's theoretical potential due to a lack of specific research findings.

Derivatizing Agents for Spectroscopic or Chromatographic Analysis

In theory, the aldehyde group of this compound could serve as a reactive site for derivatization reactions. Derivatizing agents are used to modify an analyte to enhance its detection or separation in techniques like HPLC or GC-MS. For instance, the aldehyde could react with primary amines to form Schiff bases, a common derivatization strategy. This could be particularly useful for analytes that lack a chromophore, as the pyridine ring system of the compound could introduce a UV-active moiety, thereby facilitating spectrophotometric detection.

Table 1: Potential Derivatization Reactions

Analyte Functional GroupReaction with this compoundPotential Analytical Advantage
Primary AmineSchiff Base FormationIntroduction of a UV Chromophore
Hydrazine (B178648)Hydrazone FormationEnhanced Detectability

This table is illustrative of potential reactions and does not represent experimentally verified data for this specific compound.

Development of Chemosensors for Specific Analytes or Metal Ions

The heteroatoms present in this compound (nitrogen, oxygen, and sulfur) offer potential coordination sites for metal ions. This characteristic is fundamental to the design of chemosensors. A chemosensor typically consists of a receptor unit that selectively binds with an analyte and a signaling unit that produces a detectable change (e.g., colorimetric or fluorescent). The pyridine nitrogen and the sulfur of the methylthio group could potentially act as a chelating moiety for certain metal ions. Upon binding, conformational changes or electronic perturbations in the molecule could lead to a change in its spectroscopic properties, forming the basis of a sensor. However, no studies have been published that demonstrate the development or use of this specific compound as a chemosensor.

Strategic Intermediates in the Synthesis of Diverse Complex Organic Molecules

The reactivity of the aldehyde group, combined with the substituted pyridine core, positions this compound as a plausible building block in organic synthesis.

Building Blocks for Agro-chemicals

Pyridine-based compounds are a well-established class of agrochemicals. The structural motif of this compound could, in principle, be elaborated into more complex molecules with potential herbicidal, insecticidal, or fungicidal properties. The aldehyde functionality is a versatile handle for various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions, which could be employed to build more complex side chains onto the pyridine ring. The methoxy and methylthio groups could also be modified in subsequent synthetic steps to fine-tune the biological activity of the final product. Despite this potential, there is no current research linking this specific aldehyde to the synthesis of any commercial or developmental agrochemicals.

Precursors for Dyes and Pigments

The synthesis of dyes and pigments often involves the condensation of aldehydes with other aromatic compounds. The electron-donating methoxy and methylthio groups on the pyridine ring of this compound could influence the electronic properties and, consequently, the color of potential dye molecules derived from it. For example, condensation with an electron-rich coupling partner could lead to a push-pull chromophore, which is a common structural feature in organic dyes. The specific absorption and emission properties would depend on the final molecular structure. As with its other potential applications, the use of this compound as a precursor for dyes and pigments remains a theoretical possibility unsupported by current scientific literature.

Future Research Directions and Emerging Opportunities

Discovery of Unexplored Reactivity Patterns and Novel Transformation Pathways

The reactivity of 6-Methoxy-4-(methylthio)nicotinaldehyde is not extensively documented, presenting a significant opportunity for fundamental chemical research. Future studies could focus on how the electron-donating methoxy (B1213986) and methylthio groups influence the reactivity of the pyridine (B92270) ring and the aldehyde function.

Key areas for investigation include:

Advanced Condensation Reactions: Exploring the aldehyde group's participation in complex, multi-component reactions to build intricate molecular scaffolds. The electronic nature of the substituted pyridine core could offer unique selectivity in reactions like the Mannich or multicomponent pyrrole (B145914) synthesis. rsc.org

Metal-Catalyzed Cross-Coupling: The pyridine ring is amenable to various C-H activation and cross-coupling reactions. Research into palladium or copper-catalyzed reactions could uncover pathways to novel, highly functionalized pyridine derivatives that are otherwise difficult to synthesize. bohrium.com

Oxidation and Reduction Chemistry: Investigating the selective oxidation of the methylthio group to sulfoxide (B87167) or sulfone, or the reduction of the aldehyde, could yield a family of new derivatives. These transformations would modulate the electronic properties of the molecule, offering a tunable platform for various applications.

Cyclization Strategies: The strategic placement of functional groups could be exploited to construct novel fused heterocyclic systems. For example, intramolecular cyclization reactions could lead to thienopyridines or other complex ring structures of interest in medicinal chemistry and materials science.

Development of Highly Efficient and Environmentally Benign Synthetic Methodologies

Modern chemical synthesis prioritizes efficiency and sustainability. Developing green synthetic routes to this compound and its derivatives is a crucial research direction. Current methods for producing substituted nicotinaldehydes often rely on multi-step processes or harsh reagents like phosphorus oxychloride (POCl3) in a Vilsmeier reaction. researchgate.net

Future efforts should target more sustainable approaches:

Flow Chemistry: Implementing continuous flow reactors for the synthesis could enhance reaction control, improve safety, and allow for easier scale-up compared to traditional batch processes. researchgate.net

Alternative Solvents: Replacing conventional volatile organic solvents with greener alternatives like water or deep eutectic solvents (DES) could significantly reduce the environmental impact of the synthesis. researchgate.netresearchgate.net DES, in particular, are non-volatile, biodegradable, and can be recycled, making processes more cost-effective and eco-friendly. researchgate.net

Catalytic Routes: Designing syntheses that utilize reusable, non-toxic catalysts would align with the principles of green chemistry. This could involve biocatalysis or the use of solid-supported catalysts that are easily separated from the reaction mixture. bohrium.com

A comparative overview of potential synthetic paradigms is presented below.

FeatureConventional Synthesis (e.g., Vilsmeier) researchgate.netEmerging Green Synthesis
Solvents Often uses chlorinated or volatile organic solvents (e.g., DMF, CCl4)Water, Deep Eutectic Solvents (DES), Supercritical CO2
Reagents Stoichiometric, often hazardous reagents (e.g., POCl3)Catalytic systems (e.g., reusable metal catalysts, biocatalysts)
Energy Input Typically requires high temperatures and prolonged heatingMicrowave irradiation, photochemistry, lower reaction temperatures researchgate.netresearchgate.net
Waste Generation Produces significant stoichiometric byproductsHigher atom economy, recyclable catalysts and solvents
Process Type Batch processingContinuous flow chemistry

Design of Next-Generation Functional Materials with Tailored Properties

Substituted pyridines and related heterocycles are core components in a wide array of functional materials. The specific electronic properties conferred by the methoxy and methylthio substituents make this compound a promising candidate for materials science.

Future research could focus on designing materials for:

Organic Electronics: The electron-rich nature of the molecule suggests its potential use as a building block for organic semiconductors. Derivatives could be incorporated into polymers or small molecules for applications in Organic Field-Effect Transistors (OFETs) or Organic Photovoltaics (OPVs). The substitution pattern can be used to tune the HOMO/LUMO energy levels, a critical factor in device performance. mdpi.com

Nonlinear Optical (NLO) Materials: Pyridinium (B92312) salts derived from substituted pyridines have shown promise as NLO materials, which are essential for optical communications and data processing. researchgate.net Investigating the NLO properties of derivatives of this compound could lead to new materials for these technologies.

Chemosensors: The functional groups on the molecule could act as binding sites for specific ions or molecules. By incorporating this unit into a larger system with a fluorescent reporter, it may be possible to design highly selective chemosensors for environmental or biological monitoring.

The table below outlines potential properties of materials derived from related heterocyclic building blocks, suggesting avenues for exploration with this compound.

Material ClassRelevant Building Block ExampleKey Properties & Potential Applications
Organic Semiconductors Quinoidal oligothiophenes mdpi.comTunable HOMO/LUMO levels, high charge carrier mobility. Used in OFETs and OPVs.
NLO Materials Thienyl-substituted pyridinium salts researchgate.netHigh second-harmonic generation (SHG) efficiency. Used in frequency doubling and optical switching.
Fluorescent Probes Thiazolo-fused heterocycles researchgate.netStrong fluorescence in the visible spectrum. Used in bio-imaging and chemical sensing.

By modifying the core structure of this compound, researchers can aim to create a new generation of functional materials with precisely controlled electronic and optical characteristics.

Interdisciplinary Research Integrating Substituted Nicotinaldehydes into Emerging Technologies

The unique properties of materials derived from this compound could enable their integration into cutting-edge technologies, fostering interdisciplinary collaboration. The IUPAC has identified several "Top Ten Emerging Technologies in Chemistry" where such novel materials could play a pivotal role. d-nb.infoiupac.orgresearchgate.net

Emerging opportunities include:

Wearable Sensors: Functionalized polymers derived from this nicotinaldehyde could be integrated into wearable electronic devices for real-time health monitoring. iupac.org For instance, a sensor could be designed to detect specific biomarkers in sweat.

Bioinspired Iontronics: The polarity and functionality of the molecule could be leveraged in developing materials for bioinspired nanofluidic systems, which mimic neural synapses and could be used in brain-computer interfaces or advanced computing systems. d-nb.inforesearchgate.net

Advanced Catalysis: Frustrated Lewis Pairs (FLPs) represent an emerging area of metal-free catalysis. d-nb.info It is conceivable that derivatives of this compound could be designed to act as the Lewis basic component in novel FLP systems for activating small molecules.

The successful application in these fields will require close collaboration between synthetic chemists, materials scientists, engineers, and biologists to translate molecular properties into functional devices and systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Methoxy-4-(methylthio)nicotinaldehyde, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with a substituted pyridine precursor (e.g., 6-methoxynicotinaldehyde). Introduce the methylthio group at position 4 via nucleophilic substitution or coupling reactions. For example, use methylthiolate (CH₃S⁻) under basic conditions or employ transition-metal catalysis (e.g., Pd-mediated thioetherification) .

  • Step 2 : Optimize temperature (e.g., 60–80°C for nucleophilic substitution) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability of the aldehyde group.

  • Critical Parameters : Monitor aldehyde oxidation by TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

    • Data Interpretation :
  • Yield Variability : Lower yields (<50%) may result from competing oxidation of the aldehyde group. Use inert atmospheres (N₂/Ar) or reducing agents (e.g., NaBH₄ in situ) to suppress side reactions .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Analytical Workflow :

  • 1H/13C NMR : Identify key signals:

  • Aldehyde proton at δ ~9.8–10.2 ppm (singlet).

  • Methoxy group (δ ~3.8–4.0 ppm, singlet) and methylthio group (δ ~2.1–2.3 ppm, singlet) .

  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-S vibration (~650 cm⁻¹) .

  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 214.04 (C₈H₉NO₂S) .

    • Troubleshooting : Discrepancies in NMR splitting patterns may indicate impurities; repurify using preparative HPLC with a C18 column .

Advanced Research Questions

Q. What is the mechanistic basis for this compound’s inhibitory activity against nicotinamidases?

  • Hypothesis : The aldehyde group forms a reversible thiohemiacetal adduct with the enzyme’s catalytic cysteine residue, mimicking the tetrahedral intermediate in nicotinamide hydrolysis .
  • Experimental Validation :

  • Kinetic Assays : Perform steady-state inhibition studies (e.g., fluorescence-based assays) with S. cerevisiae Pnc1. Measure Kᵢ values under varying substrate (nicotinamide) concentrations to confirm competitive inhibition .
  • Structural Analysis : Co-crystallize the enzyme-inhibitor complex (e.g., X-ray diffraction at 2.7 Å resolution) to visualize covalent binding to Cys167 .
    • Contradictions : If Kᵢ values differ across orthologs (e.g., P. falciparum vs. B. burgdorferi), consider variations in active-site hydrophobicity or metal coordination (Zn²⁺ vs. Fe²⁺) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Case Study : Discrepancies in antimicrobial efficacy (e.g., Staphylococcus aureus vs. E. coli) .
  • Approach :

  • Standardize Assays : Use identical MIC protocols (e.g., broth microdilution per CLSI guidelines) and control for solvent effects (DMSO ≤1% v/v).
  • SAR Analysis : Compare substituent effects (e.g., methoxy vs. methylthio) on membrane permeability (logP calculations) and target binding (molecular docking vs. E. coli FabI) .
    • Data Reconciliation : If activity varies despite structural similarity, assess off-target effects via transcriptomic profiling (RNA-seq) .

Q. What strategies mitigate aldehyde group instability during derivatization reactions?

  • Stabilization Techniques :

  • In Situ Protection : Convert the aldehyde to a stable imine (e.g., with NH₂OH·HCl) prior to introducing electrophilic reagents .
  • Reductive Conditions : Use NaBH₄ or NaCNBH₃ to reduce transient intermediates (e.g., Schiff bases) without affecting the methylthio group .
    • Case Example : In Suzuki-Miyaura couplings, employ Pd(OAc)₂ with SPhos ligand at 50°C to prevent aldehyde oxidation while achieving >70% cross-coupling yields .

Methodological Best Practices

  • Purification : Use silica gel pretreated with 1% triethylamine to minimize aldehyde degradation .
  • Storage : Store under argon at –20°C in amber vials to prevent photodegradation and disulfide formation .

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6-Methoxy-4-(methylthio)nicotinaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.